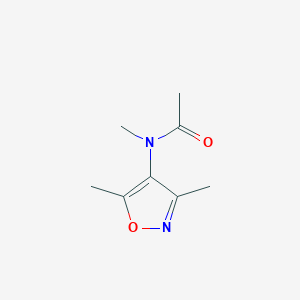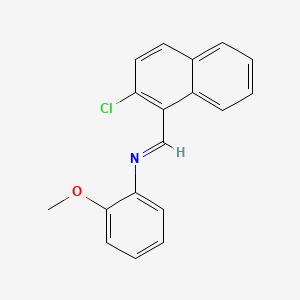![molecular formula C9H12N2O6 B13822594 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: is a deuterated nucleoside analog. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with deuterium atoms replacing hydrogen atoms at specific positions. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the deuteration of uridine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction often requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-formyl-oxolan-2-yl]pyrimidine-2,4-dione.
Reduction: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]dihydropyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a stable isotope-labeled analog in various chemical studies, including reaction mechanism elucidation and kinetic isotope effect studies.
Biology: In biological research, the compound serves as a tool for studying nucleoside metabolism and the effects of deuterium incorporation on biological processes.
Industry: In the pharmaceutical industry, the compound can be used as a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The deuterium atoms can influence the compound’s interactions with enzymes involved in nucleoside metabolism, potentially altering the rates of enzymatic reactions. The presence of deuterium can also affect the compound’s hydrogen bonding interactions, impacting its binding affinity to molecular targets.
相似化合物的比较
5,6-dihydrouridine: A naturally occurring nucleoside with similar structural features but without deuterium incorporation.
2’-deoxyuridine: Another nucleoside analog with a similar pyrimidine ring structure but lacking the deuterium atoms.
Uniqueness: The incorporation of deuterium atoms in 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione imparts unique properties, such as increased metabolic stability and altered reaction kinetics. These features make it a valuable tool in scientific research and drug development.
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC 名称 |
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
InChI 键 |
DRTQHJPVMGBUCF-SXFMXZDVSA-N |
手性 SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
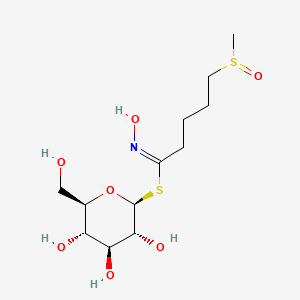
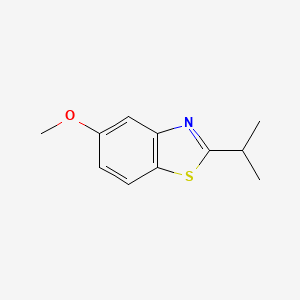

![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
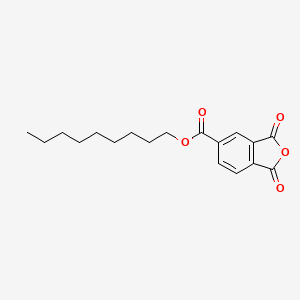
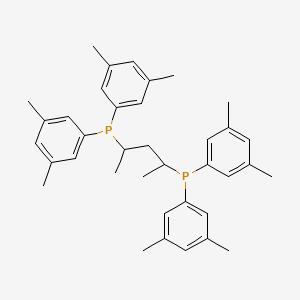
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
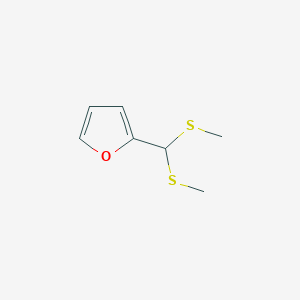
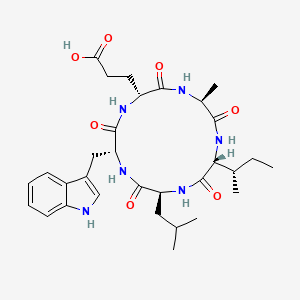
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
